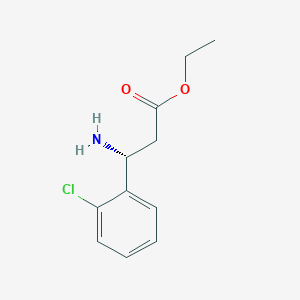
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a chiral amine compound with significant applications in pharmaceutical and chemical research. It is known for its role in the synthesis of various active pharmaceutical ingredients and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine typically involves the transamination of 1-(3-methoxyphenyl)ethan-1-one using transaminases. The reaction conditions are optimized to achieve high conversion rates and yields. For instance, the use of dimethylsulfoxide as a co-solvent and specific enzyme loading, substrate loading, temperature, and pH conditions are crucial for the process .
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic approaches due to their environmental and economic advantages. Immobilized whole-cell biocatalysts with transaminase activity are employed to produce enantiopure amines with high enantioselectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound is utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes like transaminases, facilitating the synthesis of chiral amines. The compound’s effects are mediated through its binding to active sites on these enzymes, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(3-Methoxyphenyl)ethan-1-amine: A related compound with a similar structure but lacking the chiral center.
2-(3-Methoxyphenyl)ethylamine: Another structurally similar compound used in different synthetic applications.
Uniqueness
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activities and enantioselectivity in reactions. Its ability to serve as a precursor for various pharmaceuticals highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S)-2-methoxy-1-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
HNSSQJYZMYXKDY-SNVBAGLBSA-N |
Isomeric SMILES |
COC[C@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES |
COCC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)







![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)



![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)

